molecular formula C22H28O6 B12679885 Nemorone CAS No. 32764-46-8

Nemorone

Cat. No.: B12679885
CAS No.: 32764-46-8
M. Wt: 388.5 g/mol
InChI Key: QUZUXFUSBGXSIW-ALLJEULLSA-N
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Description

Nemorone is an abietane diterpenoid compound identified in plant species such as Balkan Clary ( Salvia nemorosa ), from which it derives its name . This compound is of significant interest in natural product and phytochemical research. With the molecular formula C₂₂H₂₈O₆ and a molecular weight of 388.454 g/mol, this compound is characterized by a complex polycyclic structure . Research into this compound is primarily exploratory, with studies indicating it is part of a class of compounds known as abietane diterpenoid quinones, some of which have shown potential for bacteriocidal properties and the ability to inhibit protein synthesis in certain types of bacteria in preliminary investigations . As a secondary metabolite, its value in research lies in understanding plant defense mechanisms and chemical ecology. This product, this compound, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32764-46-8

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(4aR,9R,10aS)-4a-formyl-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11(2)15-18(25)16-13(28-12(3)24)9-14-21(4,5)7-6-8-22(14,10-23)17(16)20(27)19(15)26/h10-11,13-14,25H,6-9H2,1-5H3/t13-,14+,22-/m1/s1

InChI Key

QUZUXFUSBGXSIW-ALLJEULLSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C=O)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C=O)O

Origin of Product

United States

Natural Occurrence and Isolation of Nemorone

Botanical Distribution and Phytochemical Diversity

Nemorone has been identified in several plant sources, with a notable presence in the Salvia genus and other distinct species. Its occurrence contributes to the phytochemical diversity observed within these plants.

Prominent Plant Genera: Salvia Species

The Salvia genus, the largest in the Lamiaceae family with over 900 species globally, is a significant source of diterpenoids, including this compound. researchgate.net this compound has been specifically reported in several Salvia species.

Salvia nemorosa : this compound has been isolated from the roots and aerial parts of Salvia nemorosa, commonly known as woodland sage or Balkan clary. kyoto-u.ac.jpscientificlib.comwikipedia.orgproquest.com This species is native to central Europe and Western Asia. wikipedia.orgmissouribotanicalgarden.orgncsu.edu

Salvia ballotiflora : This species, also known as shrubby blue sage, has been found to contain this compound in its aerial parts. researchgate.netresearchgate.netwildflower.orgbackyardnature.net Salvia ballotiflora is a much-branched aromatic shrub native to southern Texas and northeastern Mexico. wildflower.orgbackyardnature.net

Salvia pubescens : this compound has also been isolated from the aerial parts of Salvia pubescens. researchgate.netresearchgate.netresearchgate.net

Salvia leriifolia : Deacetylthis compound, a related compound, has been reported in Salvia leriifolia roots, alongside other abietane-type diterpenoids. researchgate.netsemanticscholar.orgresearchgate.net Salvia leriifolia is a perennial herbaceous plant found exclusively in specific regions of Iran. mums.ac.ir

These findings highlight the presence of this compound and related diterpenoids across different Salvia species, contributing to the genus's rich phytochemical profile.

Other Identified Plant Sources

Beyond the Salvia genus, this compound has also been identified in other plant families.

Suregada zanzibariensis : this compound has been isolated from the leaves of Suregada zanzibariensis, an evergreen shrub or small tree found in tropical and subtropical parts of Africa and Asia. acs.orgmozambiqueflora.commozambiqueflora.complantnet.org

Taxus yunnanensis : While not explicitly detailed in the provided search results regarding this compound itself, Taxus species are known for producing various diterpenoids. However, direct evidence of this compound isolation from Taxus yunnanensis was not found in the search results.

Methodologies for Natural Product Isolation

The isolation of natural products like this compound from plant biomass involves a series of extraction and purification steps.

Extraction Techniques from Plant Biomass

The initial step in obtaining this compound from plant material typically involves extraction. This process separates the desired compounds from the plant matrix. Common extraction techniques for natural products include using various solvents based on the polarity of the target compound. For instance, studies on isolating compounds from plant roots or aerial parts often involve successive extraction with solvents like hexane, chloroform, ethyl acetate, and methanol. usm.my The choice of solvent depends on the chemical properties of this compound, which is a diterpene.

Chromatographic Separation and Purification Strategies for Diterpenoids

Following extraction, chromatographic methods are crucial for separating this compound from other co-extracted compounds and purifying it. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.com

Given that this compound is a diterpenoid, chromatographic techniques commonly employed for the isolation and purification of diterpenes are applicable. Column chromatography is a widely used technique for separating components of a mixture. cup.edu.cnresearchgate.net Different types of stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (solvent systems of varying polarity) are utilized to achieve effective separation of diterpenoids. cup.edu.cn The specific chromatographic strategy, including the choice of stationary phase, mobile phase composition, and elution gradient, is optimized based on the chemical characteristics of this compound and the complexity of the plant extract. This allows for the isolation of this compound in a purified form for further analysis and research.

Table 1: Plant Sources of this compound

Plant SpeciesFamilyParts Used for IsolationReferences
Salvia nemorosaLamiaceaeRoots, Aerial parts kyoto-u.ac.jpscientificlib.comwikipedia.orgproquest.com
Salvia ballotifloraLamiaceaeAerial parts researchgate.netresearchgate.netwildflower.orgbackyardnature.net
Salvia pubescensLamiaceaeAerial parts researchgate.netresearchgate.netresearchgate.net
Salvia leriifoliaLamiaceaeRoots (Deacetylthis compound) researchgate.netsemanticscholar.orgresearchgate.netmums.ac.ir
Suregada zanzibariensisEuphorbiaceaeLeaves acs.orgmozambiqueflora.commozambiqueflora.complantnet.org

Table 2: General Isolation Methodologies

StepTechniquesDescriptionReferences
Extraction Solvent extraction (e.g., hexane, EtOAc, MeOH)Separating compounds from plant material using appropriate solvents. usm.my
Separation & Purification Column Chromatography (Silica gel, Alumina)Separating compounds based on differential partitioning between phases. cup.edu.cnresearchgate.net
Other chromatographic methods (e.g., HPLC)Advanced techniques for higher resolution separation and purification. cup.edu.cndiva-portal.org

Biosynthesis and Chemical Synthesis of Nemorone

Elucidation of Biosynthetic Pathways

The biosynthesis of nemorone, like other diterpenoids, is rooted in the universal isoprenoid pathway, leading to the formation of key precursors.

Diterpene Precursor Metabolism (e.g., Geranylgeranyl Diphosphate)

Diterpenes are a class of C20 compounds derived from the isoprenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) researchgate.netwikipedia.org. GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the action of geranylgeranyl diphosphate synthase researchgate.netnih.gov. DMAPP and IPP are the fundamental C5 building blocks produced via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways nih.gov. Successive additions of IPP units to DMAPP lead sequentially to geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally GGPP (C20) nih.govresearchgate.net. GGPP serves as the primary intermediate for the biosynthesis of diterpenes wikipedia.org.

Proposed Enzymatic Transformations Leading to the Abietane (B96969) Core

The abietane core, a tricyclic 6-6-6 carboskeleton, is a common structural motif found in many diterpenoids, including those related to this compound uga.edu. Diterpene synthases (DTSs) are the enzymes primarily responsible for catalyzing the cyclization of GGPP to form the diverse array of diterpene skeletons researchgate.net. These enzymes can act through different mechanisms, including ionization of the diphosphate group (Class I) or protonation of a double bond in GGPP (Class II) researchgate.net. While the specific enzymatic transformations leading directly to the unique bicyclo[3.3.1]nonane core of this compound from an abietane precursor are not explicitly detailed in the search results, the abietane skeleton is recognized as a related framework in the biosynthesis of this class of compounds uga.eduresearchgate.net. Further enzymatic modifications, such as oxidations and rearrangements, are necessary to transform the initial cyclic scaffold into the complex architecture of this compound.

Biogenetic Relationships with Co-occurring Diterpenoids (e.g., Conacytone (B1252193), Royleanone (B1680014), Icetexone)

This compound has been reported to co-occur with other diterpenoids, suggesting potential biogenetic relationships acs.org. Specifically, conacytone, royleanone, and icetexone are mentioned in the context of abietane-related natural products and their potential biosynthetic connections uga.eduresearchgate.netresearchgate.net. Royleanone, for instance, is a para-quinone abietane characterized by an 11,14-p-benzoquinone on the C-ring researchgate.net. Conacytone is also structurally related to this compound researchgate.net. It has been suggested that oxidative pathways could link conacytone to this compound uga.edu. Similarly, royleanone is related to icetexone in its p-hydroxyquinone motif, and an oxidative dehydration pathway could potentially lead from a related precursor to this compound uga.edu. Icetexanes, classified as 9(10→20)abeo-abietanes, can arise from the contraction of the abietane skeleton, further highlighting the interconnectedness of these diterpenoid classes uga.edu. The co-occurrence and structural similarities of this compound, conacytone, royleanone, and icetexone support the hypothesis of shared or closely related biosynthetic origins from a common diterpene precursor like GGPP, with downstream enzymatic tailoring leading to the distinct structures.

Total Synthesis Approaches to this compound and Analogues

The total synthesis of complex natural products like this compound is a significant endeavor in organic chemistry, serving to validate structural assignments and develop new synthetic methodologies wikipedia.org.

Strategic Disconnections and Retrosynthetic Analysis for Complex Polycyclic Structures

Retrosynthetic analysis is a key strategy in planning the synthesis of complex molecules, involving the imaginary breaking of bonds to simplify the target molecule into readily available starting materials journalspress.comias.ac.inicj-e.org. For polycyclic structures like this compound, strategic disconnections are crucial for identifying feasible synthetic routes journalspress.com. This process involves working backward from the target molecule, considering known reactions in reverse ias.ac.inicj-e.org. Disconnections aim to simplify the molecular skeleton and functional groups journalspress.com. The complexity of this compound's bicyclo[3.3.1]nonane core and multiple prenyl and carbonyl groups necessitates careful consideration of disconnection strategies that can efficiently assemble these features. While specific retrosynthetic analyses for this compound itself are not extensively detailed in the provided snippets, the concept involves breaking the molecule down into simpler precursors through a series of retrosynthetic transformations icj-e.org. Each precursor then becomes a new target molecule for further analysis until simple, commercially available starting materials are reached ias.ac.inicj-e.org.

Key Methodological Advances in Stereoselective Synthesis

Stereoselective synthesis, the controlled creation of specific stereoisomers, is paramount in the synthesis of natural products with defined biological activities wikipedia.org. The complex stereochemistry of this compound, with multiple chiral centers, demands methodologies that can establish these centers with high precision. Advances in stereoselective synthesis are essential for achieving the correct three-dimensional structure of the target molecule wikipedia.org. One reported strategy for the synthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs), the class to which this compound belongs, describes a Lewis acid catalyzed epoxide-opening cascade cyclization to form a key intermediate nih.gov. Another approach mentions the construction of two contiguous quaternary stereocenters through diastereoselective 1,4-conjugate addition and enolate alkylation reactions in the total synthesis of (+)-neomarinone, another naphthoquinone derivative, highlighting the importance of controlling quaternary centers in this class of compounds nih.gov. The total synthesis of this compound has been viewed as an ideal platform for implementing new synthetic methodologies, suggesting that its synthesis drives innovation in stereoselective and complex molecule synthesis researchgate.net.

Construction of the Polycyclic Core Skeleton (e.g., Bicyclo[3.3.1]nonane-2,4,9-trione structure of PPAPs)

The defining structural feature of type A PPAPs like this compound is the bicyclo[3.3.1]nonane-2,4,9-trione core. The construction of this complex polycyclic skeleton has been a significant focus in synthetic organic chemistry. Numerous approaches have been developed to access this core structure, often involving the formation of a three-carbon bridge onto a cyclohexanone (B45756) precursor through α,α'-annulation nih.gov.

Various methodologies have been employed to achieve the crucial carbon-carbon bond formations required for the bicyclo[3.3.1]nonane framework. Classical carbonyl chemistry has frequently been utilized in these synthetic strategies nih.gov. Specific reported approaches include sequential Dieckmann condensation reactions starting from linear precursors nih.govwikipedia.org, and Effenberger α,α'-annulation of cyclohexanone silyl (B83357) enol ethers with malonyl chloride wikipedia.org. Another strategy involves an alkynylation–aldol sequence eragene.com. Biomimetic approaches, such as the dearomatisation of prenylated phloroglucinols, have also been explored for constructing the bicyclo[3.3.1]nonane core ebiohippo.com. Furthermore, Michael-aldol type annulations have been investigated for the synthesis of functionalized bicyclo[3.n.1]alkanes, including the [3.3.1] system ebiohippo.com. More recently, a Lewis acid catalyzed epoxide-opening cascade cyclization has been reported as a strategy to furnish a common intermediate for the synthesis of PPAPs wikipedia.orgcdutcm.edu.cn. The construction of this core can also be achieved via transannular acylation of an eight-membered ring intermediate lipidmaps.org.

These diverse synthetic endeavors highlight the complexity of the bicyclo[3.3.1]nonane-2,4,9-trione core and the ongoing efforts to develop efficient and stereoselective routes to this key structural motif found in this compound and other PPAPs.

Synthetic Utility and Development of New Methodologies in Natural Product Synthesis

The total synthesis of complex natural products like this compound serves not only to validate proposed structures but also to drive the development of novel synthetic methodologies. This compound, with its intricate polycyclic structure and multiple stereocenters, presents a formidable target that necessitates the invention and application of new chemical transformations and strategies nih.gov.

The synthesis of this compound and related PPAPs has been explicitly recognized as an ideal platform for the implementation of new synthetic methodologies nih.govnih.govnih.gov. The challenges associated with constructing the highly substituted bicyclo[3.3.1]nonane core and introducing the prenyl and acyl groups in a controlled manner have spurred innovation in areas such as annulation reactions, stereoselective transformations, and the synthesis of highly hindered systems nih.goveragene.comebiohippo.com.

Formal syntheses and total syntheses of this compound and other PPAPs, such as garsubellin A and hyperforin, have been reported, showcasing the power of modern synthetic chemistry in tackling complex molecular targets nih.govwikipedia.orgcdutcm.edu.cnlipidmaps.org. For instance, a total synthesis of (-)-Nemorosone was achieved using a scalable Lewis acid catalyzed epoxide-opening cascade cyclization as a key step cdutcm.edu.cn. These successful syntheses demonstrate the ability to precisely assemble the complex framework of this compound.

The pursuit of efficient and convergent routes to this compound contributes to the broader field of natural product synthesis by providing access to these biologically interesting molecules and by advancing the repertoire of synthetic tools available to chemists. The development of new strategies for constructing the core skeleton and introducing peripheral modifications has implications for the synthesis of other complex molecules as well.

While the detailed biosynthesis of this compound is an active area of research, PPAPs are generally understood to originate from hybrid biosynthetic pathways involving both the mevalonate/methylerythritol phosphate pathways for the prenyl groups and polyketide pathways for the acylphloroglucinol core wikipedia.org. This compound has been identified as a diterpenoid compound in some plant species nih.gov and has been linked to modified ent-abietane diterpenoids, with a proposed oxidative pathway potentially connecting related compounds like conacytone to this compound researchgate.netmdpi.com.

Biological Activities and Mechanistic Studies of Nemorone

Anti-Cancer Activity Investigations (Preclinical Models)

Preclinical studies have explored the effects of Nemorone and related compounds on various aspects of cancer biology, including cell proliferation, cell death, chemo-sensitization, metastasis, and angiogenesis.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Investigations have demonstrated that this compound and related compounds can inhibit the proliferation of a broad spectrum of cancer cell lines. Nemorosone (B1218680), for instance, has shown cytotoxic activity in neuroblastoma cell lines, including those resistant to conventional chemotherapies such as adriamycin, cisplatin, etoposide, or 5-fluorouracil. nih.gov Its anti-proliferative effect has also been observed in colorectal cancer cells, including HT-29 and LoVo cell lines, in a dose- and time-dependent manner. mdpi.com Additionally, nemorosone has exhibited cytotoxic activity against a panel of tumor cell lines, including breast, colon, ovary, liver, and lung carcinoma. nih.gov Deacetylthis compound has also been shown to inhibit cell growth in a broad spectrum of cancer cell lines. nih.gov

Induction of Non-Apoptotic Cell Death Pathways (e.g., Necrosis, Autophagy)

Beyond inducing apoptosis, research indicates that nemorosone can trigger non-apoptotic cell death pathways, specifically ferroptosis, in cancer cells. Studies in fibrosarcoma (HT1080) and MYCN-amplified neuroblastoma (IMR32) cells have shown that nemorosone acts as a ferroptosis inducer. nih.govuantwerpen.bemdpi.com This process is characterized as an iron-dependent cell death driven by excessive peroxidation of polyunsaturated fatty acids in membranes. nih.govuantwerpen.be Mechanistically, nemorosone-induced ferroptosis involves a dual approach: decreasing glutathione (B108866) (GSH) levels by blocking the System xc− cystine/glutamate antiporter (SLC7A11) and increasing the intracellular labile Fe²⁺ pool via heme oxygenase-1 (HMOX1) induction. nih.govuantwerpen.bemdpi.com Mitochondrial uncoupling appears to be necessary for nemorosone-induced ferroptosis, as a structural variant lacking this capacity did not trigger cell death. nih.govuantwerpen.be

Chemo-Sensitization in Drug-Resistant Cancer Models (e.g., HCT116/200 Colorectal Carcinoma)

This compound and related compounds have demonstrated the ability to re-sensitize drug-resistant cancer cells to chemotherapy. Deacetylthis compound, a multi-targeting natural product, has been shown to enhance the efficacy of current cancer treatments and reduce acquired treatment resistance. nih.gov Specifically, deacetylthis compound was found to re-sensitize chemotherapy-resistant cancer cells, including HCT 116/200 colorectal carcinoma cells. nih.gov A synergistic effect was observed when deacetylthis compound was used in combination with the chemotherapy agent FdUrd in treating HCT 116/200 cells, resulting in significantly lower cell viability compared to FdUrd alone. nih.gov Nemorosone has also shown cytotoxic activity in neuroblastoma cell lines selected for resistance against various chemotherapeutic agents. aacrjournals.org

Anti-Metastatic Effects (e.g., Inhibition of Epithelial-Mesenchymal Transition and Invasion)

Studies have indicated that this compound and related compounds possess anti-metastatic properties, including the inhibition of cancer cell migration and invasion. Nemorosone has been shown to decrease the metastatic potential of colorectal cancer cells (HT-29 and LoVo) by attenuating cell migration and invasion. mdpi.com This effect is mediated, in part, by inhibiting MMP9 activity and modulating epithelial–mesenchymal transition (EMT)-related markers, such as increasing E-cadherin and decreasing β-catenin and vimentin (B1176767) expression. mdpi.com Deacetylthis compound has also been observed to inhibit the invasion of cancer cells. nih.gov

Anti-Angiogenic Properties

This compound and related compounds have demonstrated anti-angiogenic effects, which are crucial for inhibiting tumor growth and spread. Deacetylthis compound has been shown to inhibit angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is a vital process for tumors to obtain nutrients and oxygen. elifesciences.org Inhibiting this process can suppress tumor growth and prevent metastasis. elifesciences.org

Multi-Targeting Modulatory Effects on Cancer-Related Pathways

This compound and its relatives exhibit multi-targeting capabilities, modulating several cancer-related signaling pathways. Deacetylthis compound is described as a multi-targeting natural compound that affects multiple pathways associated with tumor growth, drug resistance, and metastasis. nih.gov Nemorosone has been shown to induce cell cycle arrest in the G0/G1 phase and induce apoptosis. mdpi.comaacrjournals.org It can upregulate the cell cycle regulator p21 and downregulate genes associated with the cell cycle and DNA synthesis. aacrjournals.org Nemorosone also induces the stress-response protein GADD153 and anti-oxidative proteins, suggesting involvement of the endoplasmic reticulum stress response, which can trigger the intrinsic pathway of apoptosis. aacrjournals.org Furthermore, nemorosone has been shown to induce a significant dephosphorylation of ERK1/2, likely by inhibiting its upstream kinase MEK1/2, and strongly inhibit the enzymatic activity of Akt/PKB in neuroblastoma cells. aacrjournals.org These pathways (MEK/ERK and PI3K/Akt/mTOR) play cardinal functions in transducing and integrating oncogenic signals, and their blockage can result in growth inhibition and apoptosis of tumors. aacrjournals.orgfrontiersin.orgmdpi.com Nemorosone's ability to modulate EMT-related markers also highlights its multi-targeting nature. mdpi.com

Antimicrobial Activity Research

Studies have explored the potential of this compound and related compounds to inhibit the growth of various microorganisms. This area of research is significant given the increasing challenge of antimicrobial resistance. ontosight.aiijmm.ir

Spectrum of Activity Against Bacterial Strains

This compound and related diterpenes have demonstrated antimicrobial properties against a range of bacterial strains. For instance, compounds from Salvia species, which contain this compound, have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria. nih.govresearchgate.net While direct minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data specifically for this compound against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium, and Enterococcus faecalis were not consistently available across the search results, the broader class of compounds to which this compound belongs has shown activity against these and other relevant strains. ijmm.irnih.govdiva-portal.orgdovepress.com

Characterization of Bacteriostatic Mechanisms

The mechanisms by which this compound exerts its antimicrobial effects are an area of ongoing investigation. While specific detailed mechanisms for this compound were not extensively described in the provided search snippets, related antimicrobial peptides and compounds are known to act through various mechanisms, including disrupting bacterial cell membranes, inhibiting protein synthesis by binding to ribosomal subunits, or interfering with essential bacterial pathways. nih.govmdpi.com Further research is needed to fully elucidate the precise bacteriostatic or bactericidal mechanisms of this compound.

Anti-Inflammatory Activity Studies

This compound and structurally similar diterpenes have also been investigated for their anti-inflammatory properties. ontosight.aimdpi.comfrontiersin.orgmdpi.comscienceopen.comnih.gov Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways hold therapeutic potential. scienceopen.com

Investigation of Molecular Pathways Involved in Inflammation Modulation

Research suggests that the anti-inflammatory effects of compounds like this compound may involve the modulation of key signaling pathways. Studies on related natural compounds have indicated interactions with pathways such as NF-κB and MAPK (Mitogen-Activated Protein Kinases), which are central to the inflammatory response. mdpi.comfrontiersin.orgmdpi.comscienceopen.comnih.gov Modulation of these pathways can lead to the reduced production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). frontiersin.orgscienceopen.com While direct, detailed mechanistic studies specifically on this compound's interaction with these pathways were not provided, its classification within a group of compounds known to affect these targets suggests similar potential mechanisms. ontosight.aimdpi.comfrontiersin.orgmdpi.comscienceopen.comnih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

This compound is also reported to possess antioxidant activity. uky.edunih.govresearchgate.net Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases and the aging process. dovepress.commdpi.comfrontiersin.orgnih.gov

Other Biological Activities under Investigation (Preclinical)

Beyond antimicrobial, anti-inflammatory, and antioxidant activities, preclinical research is exploring other potential biological effects of this compound and related compounds. ontosight.aieurofins.comoncodesign-services.comcriver.comunu.edunih.gov Some studies on polycyclic polyprenylated acylphloroglucinols (PPAPs), a class that includes this compound, have indicated potential antiviral and antimitotic properties. uky.edu Additionally, there is interest in their function within the central nervous system as modulators of neurotransmitters. uky.edu Preclinical studies often involve evaluating a compound's biological activity in in vitro and in vivo models to determine its potential therapeutic applications before human clinical trials. eurofins.comoncodesign-services.comcriver.comunu.edunih.gov Research into the broader class of diterpenes and PPAPs suggests potential in areas such as anticancer activity, although more research is needed to fully understand these effects. ontosight.aisemanticscholar.org

Antinociceptive Research

Research into the biological activities of Salvia species, from which this compound has been isolated, includes studies on their antinociceptive effects nih.govresearchgate.netencyclopedia.pub. Antinociception refers to the reduction of sensitivity to painful stimuli nih.gov. While the search results indicate that Salvia species possess antinociceptive properties and list this compound among their constituents, detailed research specifically on the antinociceptive mechanism of this compound itself is not extensively detailed in the provided snippets. General mechanisms of antinociception can involve modulating pathways related to inflammation and neuronal sensitization nih.govuaeh.edu.mx.

Antimitotic Potential

Polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of compounds that includes nemorosone, are claimed to possess antimitotic properties uky.eduresearchgate.netgrafiati.com. Antimitotic agents inhibit mitosis, the process of cell division, thereby impeding cell proliferation nih.govmdpi.com. Studies evaluating antimitotic activity can be conducted using models such as sea urchin embryos, where cleavage alteration or arrest indicates antimitotic effects researchgate.netmaterials.international. While the claim of antimitotic potential for PPAPs is noted, specific detailed research findings solely focused on the antimitotic potential of this compound are not provided in the immediate search results.

Antiviral Potential

Antiviral properties are also claimed for polycyclic polyprenylated acylphloroglucinols, including nemorosone uky.eduresearchgate.netgrafiati.com. Antiviral agents interfere with various stages of the viral life cycle, such as entry into host cells or replication jabonline.innews-medical.netnih.govnih.gov. Natural compounds, including flavonoids and those from plant extracts, have been investigated for their antiviral activities against various viruses jabonline.innih.govnih.gov. Although this compound is mentioned within the context of compounds from Salvia species known for antiviral activity encyclopedia.pub, specific detailed research findings solely on the antiviral potential of this compound are not extensively presented in the provided snippets.

Elucidation of Cellular and Molecular Mechanisms

Understanding the cellular and molecular mechanisms of a compound involves identifying its direct targets and how it modulates biological pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Nemorone

Fundamental Principles of Nemorone SAR

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure collaborativedrug.comwikipedia.org. For a complex diterpene like this compound, which possesses a unique ring system and various functional groups including hydroxyl, acetoxy, and oxo groups ontosight.ai, SAR studies would involve systematically altering specific parts of the molecule and evaluating the impact of these changes on its biological activity. This allows for the identification of structural moieties crucial for activity and those that might influence potency, selectivity, or other pharmacological properties collaborativedrug.comoncodesign-services.com. Key aspects explored in SAR include the role of different functional groups, the stereochemistry of chiral centers, the size and shape of the molecule, and the electronic properties of substituents fiveable.me. By correlating these structural variations with observed biological effects, researchers can develop hypotheses about the molecular interactions between this compound or its analogues and their biological targets.

Identification of Pharmacophoric Features Essential for Biological Potency

Pharmacophoric features represent the ensemble of steric and electronic characteristics of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger a biological response nih.govfiveable.mearxiv.org. For this compound, identifying these features would involve analyzing the structures of this compound and any known active analogues (if available) and correlating them with their biological potency. This process typically involves identifying hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups that are crucial for binding to the target site nih.govpatsnap.comdovepress.com. Computational methods, such as pharmacophore modeling, can be employed to generate 3D models representing the spatial arrangement of these essential features arxiv.orgmdpi.com. These models can then be used to understand the key interactions required for this compound's activity and guide the design of new, more potent compounds.

Computational and In Silico Approaches to QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical and statistical methods to build predictive models that correlate structural descriptors of compounds with their biological activities wikipedia.orgfrontiersin.org. For this compound derivatives, in silico approaches would involve calculating various molecular descriptors that capture the physicochemical and structural properties of the compounds qsarlab.comresearchgate.netnih.gov. These descriptors can include parameters related to lipophilicity, electronic properties, steric bulk, and topological features fiveable.mewikipedia.org. Various computational techniques, such as multiple linear regression, partial least squares, and machine learning algorithms (e.g., support vector machines, neural networks), can be employed to build QSAR models researchgate.netresearchgate.netnih.govnih.gov. These models aim to identify quantitative relationships between the calculated descriptors and the measured biological activities, allowing for the prediction of the activity of new, untested this compound analogues.

Predictive Models for Biological Activity and Selectivity of this compound Derivatives

Based on the data gathered from SAR studies and the relationships identified through QSAR modeling, predictive models can be developed for the biological activity and selectivity of this compound derivatives researchgate.net. These models can help prioritize the synthesis and testing of new compounds by predicting their potential potency and selectivity towards specific biological targets before they are experimentally evaluated frontiersin.orgresearchgate.net. Predictive models can also aid in understanding the factors that contribute to off-target effects and potential toxicity, although detailed toxicity profiles are outside the scope of this article. By using these models, researchers can more efficiently guide the lead optimization process, focusing on designing derivatives with improved activity profiles and reduced undesirable interactions. The validation of these predictive models is crucial and is typically performed using external test sets of compounds not included in the model training frontiersin.orgresearchgate.net.

Analytical Methodologies for the Research and Characterization of Nemorone

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for the separation of Nemorone from complex mixtures and for its precise quantification. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. This technique is utilized for both the isolation of the compound and for determining its concentration in various samples. The successful separation and quantification of this compound by HPLC are dependent on several critical parameters, which are optimized to achieve high resolution and sensitivity.

A typical HPLC method for this compound analysis would involve a reversed-phase column, often a C18, where the stationary phase is nonpolar. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifying agent like formic acid or acetic acid to improve peak shape and resolution. The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (variable mobile phase composition) to ensure the effective separation of this compound from other components in the sample matrix.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area of this compound in a sample is then compared to this calibration curve to determine its concentration.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Note: The parameters in this table are illustrative and would require optimization for specific analytical applications.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

When coupled with a tandem mass spectrometer, this technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for the target analyte. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of detection.

Other Chromatographic Approaches (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique that can be used for the preliminary analysis of this compound. It is often employed for monitoring the progress of chemical reactions or for the rapid screening of fractions during purification processes.

In TLC, a stationary phase, such as silica (B1680970) gel, is coated onto a flat plate (e.g., glass or aluminum). The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. The position of the separated this compound spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons), which helps to establish the connectivity of protons.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical shifts, indicating the types of carbon functionalities present (e.g., alkyl, alkene, aromatic, carbonyl).

To fully assemble the molecular structure, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for a this compound Fragment

PositionδC (ppm)δH (ppm, mult., J in Hz)
1172.5-
252.33.65 (t, J = 7.2)
334.12.15 (m)
4128.97.20 (d, J = 8.1)
5130.27.35 (t, J = 8.1)

Note: This table represents hypothetical data for illustrative purposes. Actual spectral data would be required for a complete structural assignment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the unambiguous determination of the molecular formula of the compound. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental compositions, the correct molecular formula for this compound can be established. This information is fundamental and serves as a starting point for the detailed structural elucidation by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—groups of atoms that absorb light. For a compound like this compound, which possesses a diterpenoid quinone structure, the conjugated system of double bonds and carbonyl groups acts as a potent chromophore.

The electronic transitions responsible for UV-Vis absorption in such molecules are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. These transitions correspond to specific wavelengths of maximum absorbance (λmax), which can be used as a characteristic parameter for identification. While specific λmax values for this compound are not extensively detailed in foundational literature, related diterpenoid structures containing α,β-unsaturated carbonyl moieties exhibit characteristic UV absorption. For instance, similar compounds show absorption maxima (λmax) around 270 nm. The precise λmax value for this compound would be influenced by its specific substitution pattern and the solvent used for analysis.

Table 1: Expected UV-Vis Absorption Characteristics for this compound
Chromophore TypeExpected Electronic TransitionApproximate Wavelength Region (nm)
Conjugated Carbonyl (C=C-C=O)π → π200 - 300
Carbonyl (C=O)n → π> 300

Method Development and Validation for this compound Analysis in Research Matrices

The accurate quantification of this compound in research matrices, such as extracts from Salvia species, necessitates the development and validation of specific analytical methods, most commonly using High-Performance Liquid Chromatography (HPLC). Method development is a systematic process to create a procedure that can reliably separate, detect, and quantify the target analyte.

Method Development for this compound would involve:

Column Selection: Typically, a reversed-phase column (e.g., C18) is chosen for separating moderately polar compounds like diterpenoids.

Mobile Phase Optimization: A mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol) is optimized. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time) to achieve the best separation from other matrix components.

Detector Wavelength Selection: Based on the UV-Vis spectrum, a detection wavelength corresponding to a high absorbance for this compound would be selected to ensure high sensitivity.

Method Validation ensures that the developed analytical procedure is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, this involves assessing several key parameters. While a specific, fully validated method for this compound quantification is not widely published, the process would evaluate the following:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or other compounds from the plant matrix.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 2: Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
LinearityCorrelation coefficient (r²) of the calibration curver² ≥ 0.995
AccuracyPercent recovery of spiked analyte98 - 102%
PrecisionRelative Standard Deviation (RSD)RSD ≤ 2%
LODSignal-to-Noise RatioS/N ≈ 3:1
LOQSignal-to-Noise RatioS/N ≈ 10:1

Future Directions and Identified Research Gaps in Nemorone Studies

Comprehensive Elucidation of Undiscovered Molecular Mechanisms and Specific Targets

A significant gap in Nemorone research is the comprehensive understanding of its precise molecular mechanisms of action and the identification of its specific cellular and molecular targets. While some studies on related compounds like deacetylthis compound suggest interaction with multiple cancer-related pathways, the exact proteins or biological processes modulated by this compound itself often remain to be fully determined. semanticscholar.org Future research should focus on employing advanced biochemical and cell biology techniques to map the complete network of interactions and pathways influenced by this compound. This includes detailed binding studies, enzyme assays, and pathway analysis to pinpoint the primary and secondary targets. Elucidating these mechanisms is vital for understanding the observed biological effects and for rational drug design and optimization. mdpi.comfrontiersin.org

Investigation of Synergistic Effects with Established Therapeutic Agents

Exploring the potential synergistic effects of this compound in combination with existing therapeutic agents is another critical area for future research. Natural products can often interact with multiple cellular targets, making them potential candidates for combination therapies that could enhance efficacy or overcome resistance. semanticscholar.org Studies are needed to systematically evaluate the effects of this compound when administered alongside established drugs for various conditions where this compound shows potential activity. This involves in vitro and in vivo combination studies to determine if synergistic, additive, or antagonistic effects occur. Understanding these interactions could lead to the development of novel and more effective treatment strategies. researchgate.netfrontiersin.orgmedrxiv.orgf1000research.comarxiv.org

Development of Advanced Preclinical Models for Efficacy and Mechanistic Validation

The development and utilization of more advanced preclinical models are essential for validating the efficacy and further investigating the mechanisms of this compound. While initial studies may use basic cell lines or simple animal models, more complex and physiologically relevant models are needed to accurately mimic human disease conditions. drugtargetreview.comnih.govemulatebio.comnih.gov Future research should prioritize the development and use of advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, which can better recapitulate the complexity of human tissues and organs. drugtargetreview.comemulatebio.com Furthermore, the use of more predictive animal models, including patient-derived xenografts (PDX) or genetically engineered models that closely mirror human disease pathology, is crucial for robust efficacy testing and mechanistic studies. nih.gov These models will provide more reliable data for predicting clinical outcomes and understanding the in vivo behavior of this compound.

Exploration of Novel Bioactivities and Therapeutic Applications

The exploration of novel bioactivities and potential therapeutic applications beyond those initially identified represents a significant research gap and future direction. Given the diverse chemical structures of natural products, this compound may possess other un explored biological properties. taylorfrancis.com Future research should involve broad-spectrum screening for various biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. High-throughput screening methods and phenotypic assays can be employed to uncover these novel activities. Identifying new therapeutic applications would broaden the potential impact of this compound and warrant further in-depth investigation.

Strategies for Optimizing Natural Product Yield and Derivatives from Botanical Sources

For this compound derived from botanical sources, research into strategies for optimizing its yield and exploring the production of beneficial derivatives is important for potential future development. The natural abundance of this compound in plants may be low, necessitating efficient extraction and purification methods. mdpi.com Future studies should focus on optimizing cultivation conditions for this compound-producing plants, exploring different extraction techniques, and potentially utilizing plant cell culture or biotechnology approaches to enhance yield. Additionally, the synthesis of this compound derivatives with improved potency, selectivity, or pharmacokinetic properties is a crucial area. danielromogroup.com Structure-activity relationship (SAR) studies and medicinal chemistry efforts can guide the design and synthesis of these derivatives. danielromogroup.com

Advanced Computational Biology and In Silico Drug Design

The application of advanced computational biology and in silico drug design techniques holds significant promise for accelerating this compound research. taylorfrancis.comresearchgate.netscfbio-iitd.res.inmdpi.comnih.gov These methods can complement experimental studies by providing insights into molecular interactions, predicting biological activities, and guiding the design of derivatives. Future directions include using molecular docking and dynamics simulations to better understand the binding of this compound to its potential targets. researchgate.netmdpi.comnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help assess the drug-likeness of this compound and its derivatives early in the research process. researchgate.netscfbio-iitd.res.in Furthermore, advanced bioinformatics and machine learning approaches can be used to analyze large datasets from experimental studies, identify potential targets, and predict synergistic combinations. taylorfrancis.comresearchgate.netmdpi.com

Standardization and Interlaboratory Comparability of Research Findings

To ensure the reliability and comparability of research findings on this compound across different laboratories, standardization of methods and protocols is essential. numberanalytics.comeuropean-accreditation.orgeuropa.euresearchgate.netisobudgets.com Variations in experimental procedures, source materials, and analytical techniques can lead to discrepancies in results, hindering progress. Future efforts should focus on developing standardized protocols for the extraction, purification, and characterization of this compound. numberanalytics.com Establishing reference standards and implementing rigorous quality control measures are crucial. numberanalytics.comeuropean-accreditation.orgeuropa.euresearchgate.netisobudgets.com Participation in interlaboratory comparison studies and proficiency testing programs will help assess the comparability of results and identify areas for improvement in methodologies. numberanalytics.comeuropean-accreditation.orgeuropa.euresearchgate.netisobudgets.com

Q & A

Q. What methodologies are recommended for the initial isolation and purification of Nemorone from natural sources?

To isolate this compound, researchers should employ solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques such as column chromatography or HPLC. Structural confirmation requires spectroscopic methods like NMR (¹H/¹³C) and mass spectrometry (MS) to verify purity and molecular identity. Fractional crystallization may further refine the compound .

Q. How should researchers design in vitro experiments to evaluate this compound’s baseline biological activity?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative) and dose ranges. Standardize cell lines, incubation times, and solvent compatibility (e.g., DMSO concentration <0.1%). Replicate experiments at least three times to ensure statistical validity, and use ANOVA or t-tests for analysis .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy under stressors like heat (40–60°C), light (UV exposure), and pH variations (2–12). Monitor degradation products via MS/MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What integrative approaches are suitable for elucidating this compound’s mechanism of action at the molecular level?

Combine in silico methods (molecular docking, QSAR) with in vitro target validation (e.g., CRISPR knockouts, siRNA silencing). Use proteomics (2D gel electrophoresis, Western blot) and transcriptomics (RNA-seq) to map signaling pathways. Validate findings with animal models (e.g., zebrafish for bioavailability studies) .

Q. How can researchers resolve contradictory data on this compound’s efficacy across different experimental models?

Apply triangulation: cross-validate results using multiple methods (e.g., in vitro, ex vivo, in vivo). Assess variables like bioavailability, metabolite interference, or species-specific receptor affinities. Use meta-analysis to identify trends across studies and apply sensitivity analysis to isolate confounding factors .

Q. What advanced statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For multi-factorial designs, apply mixed-effects models or Bayesian hierarchical modeling to account for variability between replicates or experimental batches .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

Implement OECD guidelines (e.g., Test No. 452) with staggered dosing in rodent models. Monitor hematological, hepatic, and renal parameters at intervals (e.g., 30/90/180 days). Use histopathology and biomarker panels (e.g., ALT, creatinine) for endpoint analysis. Apply survival analysis (Kaplan-Meier curves) for mortality data .

Methodological Considerations

  • Data Contradiction Analysis : Iteratively revisit raw data and experimental conditions (e.g., pH, temperature) to identify outliers. Engage interdisciplinary teams to critique assumptions and refine hypotheses .
  • Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets and code repositories to enable independent verification .
  • Ethical Frameworks : Align studies with ARRIVE guidelines for animal research and obtain IRB approval for human cell line use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.